4-Bromo-3,5-dihydroxybenzamide
Description
Significance of Benzamide (B126) Scaffolds in Drug Discovery and Development
The benzamide structure, a benzene (B151609) ring attached to an amide functional group, is a privileged scaffold in drug discovery. Its prevalence is due to a combination of favorable characteristics. Benzamides are synthetically versatile, allowing for the straightforward introduction of various substituents to modulate their physicochemical and pharmacological properties. mdpi.com This synthetic accessibility enables detailed structure-activity relationship (SAR) studies, a critical process in optimizing lead compounds. fishersci.no
The amide bond itself is a key feature, capable of forming hydrogen bonds with biological targets such as enzymes and receptors, which is crucial for molecular recognition and binding. researchgate.net Consequently, benzamide derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties. mdpi.com Their stability and proven "drug-like" properties make them a reliable starting point for the development of new medicines. mdpi.com
Overview of Dihydroxy- and Halogenated Benzamide Derivatives in Research
The functionalization of the benzamide core with hydroxyl (dihydroxy) and halogen groups significantly influences its biological potential. Dihydroxyphenyl moieties, as seen in catechols and resorcinols, are known for their antioxidant properties and ability to interact with various biological targets. nih.gov The positioning of two hydroxyl groups can enhance activities like free-radical scavenging. nih.gov
Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic properties of a molecule. pressbooks.pub Introducing halogens like bromine can alter a compound's lipophilicity, absorption, distribution, metabolism, and excretion (ADME) profile. This modification can improve bioavailability, binding affinity to target proteins, and metabolic stability. pressbooks.pubresearchgate.net Halogenated benzamides have been extensively investigated as radioligands for imaging neuroreceptors and as potential therapeutic agents in their own right. researchgate.net The combination of both dihydroxy and halogen functionalities on a benzamide scaffold, therefore, presents a compelling template for discovering compounds with novel or enhanced biological activities.
Rationale for In-depth Investigation of 4-Bromo-3,5-dihydroxybenzamide
While direct and extensive research on this compound itself is limited, the compound stands out as a significant subject for investigation for several key reasons. Primarily, it serves as a versatile chemical building block. biosynth.com Its structure is an ideal starting point for synthesizing more complex molecules and novel scaffolds, providing a foundation for creating libraries of compounds for screening. biosynth.com
Furthermore, derivatives of this compound have shown notable biological activity. For instance, an N-substituted derivative, 4-Bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide, has been identified as an inhibitor of poly(ADP-ribose) polymerase (PARP), an important enzyme in DNA repair and a target in cancer therapy. Another derivative, 4-Bromo-3,5-dihydroxy-N-(1H-indol-5-yl)benzamide, is part of a series of compounds investigated for their antioxidant potential. mdpi.comnih.gov This evidence strongly suggests that the core this compound structure is a pharmacologically relevant scaffold. The lack of comprehensive biological data on the parent compound itself presents a clear knowledge gap and a compelling reason for a focused investigation to unlock its intrinsic potential.
Research Scope and Objectives Pertaining to this compound
Given the potential of the this compound scaffold, a dedicated research program would be highly valuable. The primary objectives of such an investigation should include:
Synthesis and Characterization: To develop and optimize a robust synthesis protocol for this compound and to fully characterize the compound using modern analytical techniques (e.g., NMR, HRMS, HPLC) to establish a pure reference standard. mdpi.comsielc.com
Physicochemical Profiling: To experimentally determine key physicochemical properties, such as solubility, lipophilicity (LogP), and pKa, which are crucial for understanding its drug-like potential.
Broad Biological Screening: To conduct comprehensive in vitro screening against a diverse panel of biological targets, including enzymes (e.g., kinases, proteases, PARP) and receptors, to identify any primary biological activity of the core molecule.
Antioxidant and Cytotoxicity Assays: To evaluate the compound's intrinsic antioxidant capabilities, given its dihydroxy-benzene structure, and to assess its baseline cytotoxicity against various cancer and normal cell lines.
Structure-Activity Relationship (SAR) Foundation: To use the data generated as a baseline for the rational design and synthesis of a focused library of new derivatives, allowing for a systematic exploration of the structure-activity relationships originating from this core.
By pursuing these objectives, the scientific community can gain a thorough understanding of this compound, potentially revealing it to be not just a useful intermediate, but a valuable lead compound in its own right.
Data Tables
Table 1: Physicochemical Properties of this compound
This table summarizes the known and predicted physicochemical properties of the title compound.
| Property | Value | Source |
| CAS Number | 13429-12-4 | biosynth.comncats.io |
| Molecular Formula | C₇H₆BrNO₃ | biosynth.comncats.io |
| Molecular Weight | 232.03 g/mol | biosynth.com |
| Appearance | Powder | fishersci.no |
| SMILES | NC(=O)c1cc(O)c(Br)c(O)c1 | ncats.io |
| InChIKey | GCNIEGHLVCGBRA-UHFFFAOYSA-N | ncats.io |
| Predicted XlogP | 0.8 | uni.lu |
Table 2: Research Findings on N-Substituted Derivatives of this compound
This table presents research findings for compounds derived from the this compound core. It is important to note that this data does not describe the parent compound but highlights the potential of its scaffold.
| Derivative Name | Research Context | Key Finding | Source |
| 4-Bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide | PARP Inhibition for Cancer Therapy | Inhibits PARP-1 enzyme with an IC₅₀ value of 9.45 μM. Shows selective cytotoxicity towards cancer cells deficient in BRCA2. | |
| 4-Bromo-3,5-dihydroxy-N-(1H-indol-5-yl)benzamide | Antioxidant Agent Research | Synthesized and characterized (M.p.: 211–212 °C) as part of a library of potential free-radical scavenging agents. | mdpi.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3,5-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-4(10)1-3(7(9)12)2-5(6)11/h1-2,10-11H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNIEGHLVCGBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065450 | |
| Record name | Benzamide, 4-bromo-3,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13429-12-4 | |
| Record name | 4-Bromo-3,5-dihydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13429-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 4-bromo-3,5-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-3,5-resorcylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 4-bromo-3,5-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 4-bromo-3,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3,5-dihydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromo 3,5 Dihydroxybenzamide and Its Analogues
Established Synthetic Pathways for 4-Bromo-3,5-dihydroxybenzamide
The primary route to this compound involves a two-step process: the bromination of a benzoic acid precursor followed by amidation. This versatile compound serves as a crucial building block for more complex molecules. cymitquimica.combiosynth.com
The most common precursor for the synthesis of this compound is 4-bromo-3,5-dihydroxybenzoic acid. biosynth.com This intermediate is typically synthesized from 3,5-dihydroxybenzoic acid. One established method involves the treatment of 3,5-dihydroxybenzoic acid with bromine under acidic conditions, which results in the formation of the para-bromo derivative in nearly quantitative yield. nih.gov
A patented process describes the bromination of 3,5-dihydroxybenzoic acid with elemental bromine in the presence of an aqueous mineral acid. google.com To achieve a high yield, it is recommended to use 90 to 110 mol% of bromine relative to the 3,5-dihydroxybenzoic acid. google.com Another method involves heating a mixture of 3,5-dihydroxybenzoic acid and bromine in water on a steam bath, which has been shown to produce significant amounts of the desired 4-bromo-isomer.
The conversion of 4-bromo-3,5-dihydroxybenzoic acid to this compound is achieved through an amidation reaction. A variety of reagents and conditions can be employed for this transformation.
Commonly, carboxylic acids are activated to facilitate amide bond formation. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), are frequently used. fishersci.de These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with an amine to form the amide. fishersci.de The addition of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency of the reaction. fishersci.de An example of this is an EDC-mediated condensation of an acid derivative to form the desired amide framework. nih.gov
Other coupling reagents that have proven effective include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA). tandfonline.com Catalytic methods are also employed, with boric acid being a notable example for the direct amidation of carboxylic acids with amines. sciepub.comacs.org Indium(III) trifluoromethanesulfonate (B1224126) has also been reported as an efficient catalyst for the synthesis of a range of functionalized amides from non-activated carboxylic acids and amines. researchgate.net
Table 1: Common Reagents for Amidation Reactions
| Reagent/Catalyst | Description | Reference |
| EDC/HOBt | A carbodiimide (B86325) coupling agent used with an activating agent to form an active ester intermediate. | fishersci.de |
| HATU/DIPEA | A highly effective aminium-based coupling reagent used with a non-nucleophilic base. | tandfonline.com |
| Boric Acid | A mild and environmentally friendly catalyst for direct amidation. | sciepub.comacs.org |
| Indium(III) trifluoromethanesulfonate | A Lewis acid catalyst for the amidation of non-activated carboxylic acids. | researchgate.net |
Synthesis of Substituted this compound Derivatives
The core structure of this compound can be modified at the amide nitrogen (N-substitution) or at the hydroxyl groups to produce a diverse range of analogues with potentially new properties.
N-substituted derivatives of this compound are synthesized by reacting 4-bromo-3,5-dihydroxybenzoic acid with a substituted amine. The choice of coupling agents and reaction conditions, as described in section 2.1.2, is crucial for achieving good yields.
Several N-substituted analogues have been reported in the literature. For instance, 4-bromo-3,5-dihydroxy-N-(1H-indol-5-yl)benzamide has been synthesized and characterized. mdpi.com Another example is the synthesis of 4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide , which involves the reaction of the acid with 2-(1-pyrrolidinyl)phenylamine under controlled temperature and pH conditions.
The synthesis of a broader class of N-substituted benzamides has been explored for various applications, providing a toolbox of synthetic methods that can be applied to 4-bromo-3,5-dihydroxybenzoic acid. researchgate.netnih.gov
Table 2: Examples of N-Substituted this compound Derivatives
| Compound Name | N-Substituent | Reference |
| 4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide | 2-(1-pyrrolidinyl)phenyl | |
| 4-Bromo-3,5-dihydroxy-N-(1H-indol-5-yl)benzamide | 1H-indol-5-yl | mdpi.com |
The two hydroxyl groups on the phenyl ring of this compound offer another site for chemical modification. These groups can be protected to allow for selective reactions elsewhere in the molecule, or they can be derivatized to alter the compound's properties.
A common strategy for protecting the hydroxyl groups is the formation of ethers. For example, the hydroxyl groups of 4-bromo-3,5-dihydroxybenzoic acid can be converted to methoxymethyl (MOM) ethers by reacting the acid with chloromethyl methyl ether (MOMCl) in the presence of a base like N,N-diisopropylethylamine. nih.gov This protection step is often necessary before attempting other synthetic transformations. Another example of derivatization is the synthesis of 4-bromo-3,5-dimethoxybenzoic acid , where the hydroxyl groups are converted to methoxy (B1213986) groups. biosynth.com
The hydroxyl groups can also undergo oxidation. Under the influence of oxidizing agents such as potassium permanganate (B83412) or chromium trioxide, the dihydroxybenzamide scaffold can be oxidized to form quinones.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. While specific studies on the green synthesis of this compound are not extensively documented, general green methodologies for amide bond formation are highly applicable.
One approach is the use of environmentally benign solvents. Limonene, a bio-based solvent, has been successfully used as a green medium for amide formation. tandfonline.com Another strategy is the use of catalytic methods that avoid the need for stoichiometric activating agents, thereby reducing waste. The use of boric acid as a catalyst for direct amidation is a prime example of a greener approach. sciepub.comacs.org
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption for direct amidation reactions. mdpi.com Furthermore, the use of silica-based catalysts has been explored for sustainable amide synthesis. whiterose.ac.uk These approaches offer promising avenues for developing more environmentally friendly synthetic routes to this compound and its derivatives.
Scale-Up Considerations for Research and Development
The successful scale-up of the synthesis of this compound from the laboratory to a pilot plant or for larger research and development batches requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. The primary synthetic route typically involves two main transformations: the bromination of a resorcylic acid derivative followed by amidation.
The synthesis of the key intermediate, 4-bromo-3,5-dihydroxybenzoic acid, is achieved by the bromination of 3,5-dihydroxybenzoic acid. A patented process outlines the reaction of 3,5-dihydroxybenzoic acid with bromine in an aqueous mineral acid. google.com For optimal results on a larger scale, the stoichiometry of bromine is critical and is recommended to be between 90 and 110 mol% relative to the 3,5-dihydroxybenzoic acid. google.com The subsequent amidation of the carboxylic acid to form the final benzamide (B126) product is a common transformation in pharmaceutical chemistry, but one that presents its own set of challenges when scaling up.
When developing a scalable process, several key challenges must be addressed. These include managing reaction conditions, developing robust purification methods, controlling byproduct formation, and ensuring the safe handling of reagents. For instance, the experience with scaling up the synthesis of other substituted 3,5-dihydroxybenzamide (B1360044) structures has highlighted issues such as yield and impurity profile variability from batch to batch, and the need for multiple recrystallizations to achieve the desired purity. pharmtech.com
Furthermore, the choice of reagents and reaction conditions must be re-evaluated for large-scale production. For example, while N-bromosuccinimide (NBS) is a common laboratory reagent for bromination, its use at scale requires a thorough thermal safety analysis due to the risk of hazardous side reactions. researchgate.netacs.org Similarly, amidation reactions often rely on coupling agents that can be expensive and generate significant waste, prompting research into more sustainable and cost-effective catalytic methods. researchgate.net
The following tables summarize the key considerations and potential mitigation strategies for the scale-up of the synthesis of this compound.
Table 1: Scale-Up Considerations for the Bromination of 3,5-Dihydroxybenzoic Acid
| Parameter | Laboratory Scale Approach | Scale-Up Challenge | Recommended Action for R&D Scale |
| Brominating Agent | Elemental bromine or N-bromosuccinimide (NBS) | Safe handling of bromine; thermal hazards of NBS. researchgate.netacs.org | Use of elemental bromine in a closed system with precise dosing; consider in-situ generation of bromine. google.com |
| Stoichiometry | Often used in slight excess to ensure full conversion. | Cost of excess reagent; increased byproducts. | Optimize bromine stoichiometry to 95-105 mol% to maximize yield and minimize waste. google.com |
| Solvent | Various organic solvents or aqueous solutions. | Solvent volume, cost, and environmental impact. | Use of aqueous mineral acid as described in patented processes to facilitate reaction and isolation. google.com |
| Temperature Control | Simple heating or cooling baths. | Exothermic reaction can lead to temperature spikes and side reactions. | Use of jacketed reactors with automated temperature control. |
| Work-up & Purification | Extraction and column chromatography. | Chromatography is not ideal for large quantities. | Develop a robust crystallization procedure for direct isolation of the product from the reaction mixture. |
Table 2: Scale-Up Considerations for the Amidation of 4-Bromo-3,5-dihydroxybenzoic Acid
| Parameter | Laboratory Scale Approach | Scale-Up Challenge | Recommended Action for R&D Scale |
| Activation Method | Use of coupling agents (e.g., DCC, EDC, HATU). | High cost and poor atom economy of coupling agents; formation of stoichiometric byproducts. researchgate.net | Investigate catalytic amidation methods; if using coupling agents, select one with easily removable byproducts. |
| Amine Source | Ammonia gas or aqueous ammonium (B1175870) hydroxide. | Handling of gaseous ammonia; controlling the concentration of aqueous solutions. | Use of a stable ammonium salt or a well-controlled addition of aqueous ammonium hydroxide. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO). | Difficult to remove at scale; potential for side reactions at high temperatures. | Select a solvent that allows for good reactivity and easy product isolation, such as through crystallization. |
| Purification | Column chromatography. | Impractical and costly for large quantities. researchgate.net | Develop a scalable purification method such as recrystallization or precipitation to avoid chromatography. researchgate.net |
| Process Control | Manual monitoring of reaction progress (e.g., TLC). | Need for real-time, accurate monitoring to ensure consistency. | Implement in-process controls (e.g., HPLC) to track reaction completion and impurity formation. sielc.comsielc.com |
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. In 4-Bromo-3,5-dihydroxybenzamide, the symmetry of the aromatic ring is a key feature. The two protons on the benzene (B151609) ring (at positions 2 and 6) are chemically equivalent, and therefore, they are expected to produce a single signal (a singlet) in the aromatic region of the spectrum. The protons of the two hydroxyl (-OH) groups and the amide (-NH₂) group are also expected to produce distinct signals, which can sometimes be broad and may exchange with deuterium when D₂O is added to the solvent.
Table 1: Predicted ¹H NMR Data for this compound No experimental data found in the search results. The following is a prediction based on typical chemical shifts for similar structures.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-H (2H) | 7.0 - 7.5 | Singlet |
| -OH (2H) | 5.0 - 10.0 (broad) | Singlet (broad) |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. Due to the molecule's symmetry, the two aromatic carbons bonded to hydroxyl groups (C3 and C5) are equivalent, as are the two aromatic carbons bonded to hydrogen (C2 and C6). Signals are expected for the carbonyl carbon of the amide, the carbon attached to the bromine atom, the carbons attached to the hydroxyl groups, the unsubstituted aromatic carbons, and the carbon attached to the amide group.
Table 2: Predicted ¹³C NMR Data for this compound No experimental data found in the search results. The following is a prediction based on typical chemical shifts for similar structures.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O (Amide) | 165 - 175 |
| C -OH (C3, C5) | 150 - 158 |
| C -H (C2, C6) | 110 - 120 |
| C -CONH₂ (C1) | 125 - 135 |
| C -Br (C4) | 100 - 110 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. The molecular formula of this compound is C₇H₆BrNO₃. The presence of bromine is particularly distinctive in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern (M and M+2 peaks) of almost equal intensity, providing strong evidence for the presence of a single bromine atom.
The calculated monoisotopic mass for C₇H₆BrNO₃ is 230.95311 Da. HRMS analysis would aim to measure an experimental mass that matches this theoretical value to within a few parts per million (ppm), thereby confirming the molecular formula with high confidence.
Table 3: Predicted HRMS Data for this compound
| Molecular Formula | Adduct | Calculated m/z |
|---|---|---|
| C₇H₆⁷⁹BrNO₃ | [M+H]⁺ | 231.96039 |
| C₇H₆⁸¹BrNO₃ | [M+H]⁺ | 233.95834 |
| C₇H₅⁷⁹BrNO₃ | [M-H]⁻ | 229.94583 |
Chromatographic Purity Assessment and Quantification in Research Samples
Chromatographic methods are essential for separating a compound from impurities, byproducts, or other components in a mixture. This allows for the assessment of purity and the quantification of the compound in research samples.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile solid compounds like this compound. In a typical reverse-phase HPLC (RP-HPLC) setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase, propelled by a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol).
The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak is indicative of a high-purity sample. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature) and is used for identification. While specific experimental data for this compound is not available, methods developed for structurally similar N-substituted derivatives often utilize C18 columns with a mobile phase of acetonitrile and water containing an acid modifier like formic or phosphoric acid.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. An FTIR spectrum provides a unique fingerprint of the molecule.
For this compound, key vibrational frequencies would be expected for the hydroxyl (O-H), amide (N-H), and carbonyl (C=O) groups, as well as vibrations associated with the aromatic ring and the carbon-bromine bond.
Table 4: Expected Vibrational Frequencies for this compound No experimental data found in the search results. The following are predictions based on typical IR absorption regions.
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|---|
| Hydroxyl | O-H | 3200 - 3600 (broad) | Stretch |
| Amide | N-H | 3100 - 3500 (two bands possible) | Stretch |
| Amide Carbonyl | C=O | 1630 - 1680 | Stretch |
| Aromatic Ring | C=C | 1450 - 1600 | Stretch |
| Amide | N-H | 1550 - 1640 | Bend |
| Aromatic Ring | C-H | 3000 - 3100 | Stretch |
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. An FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups.
Detailed research findings from an experimental FTIR analysis of this compound are not currently available in the reviewed literature. However, a hypothetical analysis would focus on identifying key vibrational modes. For instance, the O-H stretching vibrations of the phenolic hydroxyl groups would likely appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amide group would be expected in a similar region, typically appearing as two distinct peaks for the symmetric and asymmetric stretches. The C=O stretching of the amide group (Amide I band) would be a strong, prominent peak, generally found in the range of 1630-1690 cm⁻¹. Furthermore, the N-H bending vibration (Amide II band) would be anticipated around 1550-1640 cm⁻¹. Aromatic C=C stretching vibrations would likely be observed in the 1450-1600 cm⁻¹ region, and the C-Br stretching vibration would be expected at lower wavenumbers, typically below 1000 cm⁻¹.
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3200-3600 (Broad) |
| Amide N-H | Stretching | 3100-3500 (Two bands) |
| Amide C=O | Stretching (Amide I) | 1630-1690 |
| Amide N-H | Bending (Amide II) | 1550-1640 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-N | Stretching | 1200-1350 |
| C-O | Stretching | 1000-1250 |
| C-Br | Stretching | Below 1000 |
Note: This table is based on established correlations for characteristic infrared absorption frequencies and is predictive in nature due to the absence of published experimental data for this compound.
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular geometry, intermolecular interactions, and crystal packing.
Currently, there are no published crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. A successful crystallographic analysis would yield the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the crystal lattice. From this data, precise bond lengths, bond angles, and torsion angles could be determined. Furthermore, the analysis would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups, which are crucial in dictating the supramolecular architecture of the compound in the solid state.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Description |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| Hydrogen Bonding Network | To be determined |
Note: This table represents the type of data that would be obtained from an X-ray crystallographic study. The values are listed as "To be determined" as no experimental data has been found in the public domain.
Biological Activities and Preclinical Therapeutic Potential of 4 Bromo 3,5 Dihydroxybenzamide
Anti-inflammatory Properties
Modulation of Inflammatory Cytokines and Chemokines
No research data was found regarding the effect of 4-Bromo-3,5-dihydroxybenzamide on the production or signaling of inflammatory cytokines and chemokines.
Inhibition of Prostaglandin E2 (PGE2) and Leukotriene Biosynthesis
There are no available studies investigating the role of this compound in the biosynthesis pathways of Prostaglandin E2 or leukotrienes.
Effects on NF-κB and MAPK Signaling Pathways
The scientific literature does not currently contain information on the effects of this compound on the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.
Antioxidant and Free Radical Scavenging Capabilities
No studies have been published that evaluate the antioxidant potential or free radical scavenging capabilities of this compound.
Anticancer Potential
Cell Cycle Regulation and Arrest Mechanisms
There is no available research on the effects of this compound on cell cycle regulation or its potential to induce cell cycle arrest in cancerous cell lines.
Induction of Cellular Apoptosis
Derivatives of 4-bromobenzamide have been identified as inducers of cellular apoptosis, a critical mechanism in cancer therapy. Specifically, a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, referred to as compound C9, has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cell lines. Research indicates that this induction of apoptosis occurs in a dose-dependent manner. This pro-apoptotic activity is a key indicator of the therapeutic potential of this class of compounds in oncology.
Specific Efficacy against Cancer Cell Lines (e.g., NSCLC)
The therapeutic potential of 4-bromobenzamide derivatives has been demonstrated through their specific efficacy against various cancer cell lines. One promising derivative, compound C9, was found to inhibit five different non-small cell lung cancer (NSCLC) cell lines that exhibit FGFR1 amplification. These cell lines include NCI-H520, NCI-H1581, NCI-H226, NCI-H460, and NCI-H1703.
In addition to inhibiting cell proliferation, compound C9 was also observed to arrest the cell cycle at the G2 phase in these NSCLC cell lines. The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been quantified for compound C9 against these cell lines, highlighting its potency.
Table 1: In Vitro Inhibitory Activity of Compound C9 against NSCLC Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1703 | 1.85 ± 0.32 |
| NCI-H460 | 2.14 ± 0.36 |
Enzyme Inhibition Activities
A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been specifically designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). FGFR1 is a key regulator in cellular signaling pathways related to cell proliferation, survival, and angiogenesis. The derivative known as compound C9 was found to inhibit the phosphorylation of FGFR1 in a dose-dependent manner. Further molecular docking experiments have elucidated the binding mechanism, showing that compound C9 binds to FGFR1 through the formation of six hydrogen bonds. These findings suggest that this class of compounds represents a promising lead for targeting FGFR1 in cancer therapy.
Benzamide (B126) derivatives are being explored for their potential to inhibit ectonucleotidases, a family of enzymes that includes Ecto-5′-nucleotidase (e5-NT). The overexpression of e5-NT is associated with pathological conditions such as cancer and inflammation rsc.org. Research into sulfamoyl-benzamides has demonstrated their activity as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), another main family of ectonucleotidases rsc.org. For instance, the compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was identified as a potent inhibitor of h-NTPDase1 and h-NTPDase3 rsc.org. This line of research indicates the potential for developing benzamide-based structures as inhibitors for related enzymes like e5-NT.
The development of inhibitors for HIV-1 integrase, an essential enzyme for viral replication, is a key area of antiviral research. Various amide-containing compounds have been investigated for this purpose. For example, N-hydroxy-substituted 2-aryl acetamide analogues have been identified as a novel class of HIV-1 integrase inhibitors nih.gov. Docking studies of these compounds revealed the importance of hydrogen bonding and hydrophobic interactions with key amino acid residues like Asn155, Lys156, and Lys159 for their anti-HIV-1 activity nih.gov. While these studies highlight the potential of related amide structures, specific research into this compound analogues as HIV-1 integrase inhibitors was not identified in the available literature.
Antiviral Properties and Mechanisms
Direct evidence for the antiviral properties of this compound or its close derivatives is not established in the available research. While a structurally related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been noted for its antiviral effects against certain viruses, these findings cannot be directly extrapolated to this compound nih.gov. Further investigation is required to determine if this compound possesses any direct antiviral activities.
Potential for Repurposing and Synergistic Therapeutic Approaches
The concept of drug repurposing, which involves identifying new therapeutic uses for existing or failed drugs, is a cornerstone of modern pharmaceutical research. It offers a time- and cost-effective alternative to traditional drug development. Similarly, synergistic therapeutic approaches, where the combination of two or more drugs results in an enhanced therapeutic effect, are increasingly being explored to improve treatment efficacy and overcome drug resistance.
However, for a compound to be considered a candidate for either of these strategies, a foundational understanding of its biological activity is essential. This includes knowledge of its pharmacodynamics, pharmacokinetics, and safety profile. As of the current date, no such information is publicly available for this compound.
Without preclinical studies to elucidate its effects on cellular pathways, potential molecular targets, or its efficacy in disease models, any discussion on repurposing or synergistic use remains purely speculative. The scientific community has not yet published research that would provide the necessary evidence to suggest its potential in any therapeutic area.
While research exists on structurally related compounds, such as derivatives of 4-bromobenzamide, those findings cannot be directly extrapolated to this compound due to the stringent structure-activity relationships that govern the biological effects of chemical compounds.
Mechanistic Investigations of 4 Bromo 3,5 Dihydroxybenzamide Action
Identification and Validation of Molecular Targets
Specific molecular targets for 4-bromo-3,5-dihydroxybenzamide have not yet been definitively identified and validated in the scientific literature. Research has primarily focused on the broader biological effects of this and related compounds, such as their antioxidant and anti-inflammatory properties. The identification of precise protein or nucleic acid targets remains an area for future investigation. Computational docking studies could be employed to predict potential binding partners, which would then require experimental validation through techniques like affinity chromatography, surface plasmon resonance, or genetic knockdown/knockout experiments.
Elucidation of Signal Transduction Pathways
Studies on the closely related compound 3-bromo-4,5-dihydroxybenzaldehyde (BDB) have shed light on its interaction with key cellular signaling pathways. These findings suggest that this compound may operate through similar mechanisms.
BDB has been shown to exert protective effects against oxidative stress by modulating the Nrf2/HO-1 pathway . mdpi.com Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under conditions of oxidative stress, BDB may promote the translocation of Nrf2 to the nucleus, leading to the upregulation of heme oxygenase-1 (HO-1) and other cytoprotective genes. mdpi.com
Furthermore, investigations into BDB's protective role in myocardial ischemia and reperfusion injury have implicated the Akt-PGC1α-Sirt3 pathway . frontiersin.org BDB was found to increase the phosphorylation of Akt, a key regulator of cell survival, and upregulate the expression of PGC1α and Sirtuin 3 (Sirt3), which are crucial for mitochondrial function and antioxidant defense. frontiersin.org
In the context of inflammation, BDB has been observed to modulate the MAPK and NF-κB signaling pathways . mdpi.com It has been shown to downregulate the expression of inflammatory cytokines and chemokines in response to inflammatory stimuli. mdpi.com This suggests that this compound could potentially exhibit anti-inflammatory effects by interfering with these critical inflammatory signaling cascades.
Table 1: Potential Signal Transduction Pathways Influenced by this compound (Inferred from 3-Bromo-4,5-dihydroxybenzaldehyde Studies)
| Pathway | Potential Effect | Key Mediators | Associated Biological Outcome |
| Nrf2/HO-1 | Activation | Nrf2, HO-1 | Cellular protection against oxidative stress |
| Akt-PGC1α-Sirt3 | Activation | Akt, PGC1α, Sirt3 | Protection against ischemia-reperfusion injury, enhanced mitochondrial function |
| MAPK | Modulation | p38, JNK, ERK | Regulation of inflammatory and stress responses |
| NF-κB | Inhibition | NF-κB | Attenuation of inflammatory responses |
Enzyme Kinetics and Binding Affinity Studies
Detailed enzyme kinetics and binding affinity studies for this compound are not currently available in published literature. To understand its mechanism of action at a molecular level, such studies would be essential. For instance, if a target enzyme is identified, kinetic analyses could determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. Binding affinity studies, using techniques like isothermal titration calorimetry (ITC) or microscale thermophoresis (MST), would provide quantitative data on the strength of the interaction between the compound and its target.
In studies of the related compound BDB, its effects on the enzymatic activities of mitochondrial antioxidant enzymes, including isocitrate dehydrogenase 2 (IDH2), glutathione peroxidase (GSH-Px), and superoxide dismutase 2 (SOD2), were observed. frontiersin.org BDB treatment was found to increase the activities of these enzymes, suggesting an indirect regulatory role rather than direct binding and inhibition. frontiersin.org
Cellular Uptake and Intracellular Localization Studies
Experimental data on the cellular uptake and specific intracellular localization of this compound are lacking. To determine how the compound enters cells and where it accumulates, studies employing fluorescently labeled analogs or radiolabeling techniques would be necessary. Such investigations would help to elucidate whether the compound acts on cell surface receptors or has intracellular targets. The lipophilicity of the compound, predicted by its XlogP value, suggests it may be able to cross cellular membranes.
Proposed Mechanisms of Action (e.g., Proton Shuttling in Related Compounds)
Based on the available evidence for related compounds, several mechanisms of action can be proposed for this compound.
A primary proposed mechanism is its role as an antioxidant . By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defense systems via the Nrf2 pathway, the compound could protect cells from oxidative damage. mdpi.comnih.gov
Another potential mechanism, drawn from studies on other halogenated phenolic compounds like salicylanilides, is proton shuttling . nih.gov This mechanism involves the compound embedding in cellular membranes and acting as a protonophore, dissipating the proton motive force across the membrane. nih.gov This disruption of the proton gradient can interfere with cellular energy production and other essential processes that rely on this gradient. This mechanism is particularly relevant in the context of antimicrobial activity. nih.gov
Table 2: Proposed Mechanisms of Action for this compound
| Proposed Mechanism | Description | Supporting Evidence from Related Compounds |
| Antioxidant Activity | Direct scavenging of reactive oxygen species and upregulation of antioxidant defense pathways. | Studies on 3-bromo-4,5-dihydroxybenzaldehyde show ROS reduction and Nrf2/HO-1 pathway activation. mdpi.comnih.gov |
| Modulation of Signaling Pathways | Interference with key signaling cascades involved in inflammation and cell survival. | 3-bromo-4,5-dihydroxybenzaldehyde has been shown to modulate MAPK, NF-κB, and Akt signaling. mdpi.comfrontiersin.org |
| Proton Shuttling | Acting as a protonophore to disrupt cellular proton gradients across membranes. | Structure-activity relationship studies of salicylanilides suggest this mechanism for their antimicrobial effects. nih.gov |
Structure Activity Relationship Sar Studies of 4 Bromo 3,5 Dihydroxybenzamide Derivatives
Influence of Substituents on Biological Activity and Selectivity
The nature, position, and electronic properties of substituents on the benzamide (B126) scaffold can profoundly impact the biological activity and selectivity of 4-bromo-3,5-dihydroxybenzamide derivatives. While direct SAR studies on this specific scaffold are limited, valuable insights can be extrapolated from research on related 3,5-disubstituted benzamides.
For instance, in a study focused on glucokinase activators, the optimization of 3,5-disubstituted benzamides revealed that modifications at these positions significantly influenced potency and pharmacokinetic properties nih.gov. The introduction of various alkoxy and phenoxy groups at the 3- and 5-positions led to a range of activities, highlighting the sensitivity of the target receptor to the steric and electronic nature of these substituents nih.gov. It was demonstrated that uncoupling the relationship between potency and hydrophobicity was a key challenge, suggesting that a delicate balance of these properties is necessary for optimal in vivo efficacy nih.gov.
Table 1: Hypothetical Influence of Phenyl Ring Substituents on the Activity of this compound Derivatives
| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |
| C2, C6 | Small, electron-withdrawing | Potential increase | May enhance interactions with the target protein through favorable electronic contacts. |
| C2, C6 | Bulky, lipophilic | Potential decrease | May introduce steric hindrance, preventing optimal binding to the active site. |
| C5 | Hydrogen bond donor/acceptor | Potential modulation | Could form additional interactions with the receptor, influencing selectivity. |
Role of the Bromine Atom in this compound Activity
The bromine atom at the 4-position of the benzamide ring is a key feature of the core scaffold and is expected to play a significant role in its biological activity. Halogen atoms, particularly bromine, can influence a molecule's pharmacological profile through several mechanisms, including increasing lipophilicity, participating in halogen bonding, and altering metabolic stability.
A study on the crystal structures and energetic properties of a series of 4-halobenzamides demonstrated that the nature of the halogen atom affects the conformation of the amide bond nih.gov. Specifically, 4-iodo-N-morpholinylbenzamide exhibited a significant distortion of the amide bond, suggesting that larger halogens can induce conformational changes nih.gov. While this study focused on N,N-disubstituted benzamides, it highlights the potential of the 4-bromo substituent to influence the three-dimensional shape of this compound and, consequently, its interaction with biological targets.
Furthermore, the electronic properties of the bromine atom, being electron-withdrawing, can affect the acidity of the neighboring hydroxyl groups and the electron density of the aromatic ring. This can, in turn, modulate the strength of interactions with receptor residues. The presence of bromine can also impact the metabolic fate of the compound, potentially blocking sites of oxidative metabolism and prolonging its duration of action.
Significance of the Dihydroxyl Moieties in this compound
The two hydroxyl groups at the 3- and 5-positions are critical pharmacophoric features of this compound. Phenolic hydroxyl groups are well-known to participate in crucial hydrogen bonding interactions with biological targets, acting as both hydrogen bond donors and acceptors reachemchemicals.comunina.it. These interactions are fundamental for the affinity and specificity of drug-receptor binding unina.it.
In many biologically active compounds, the presence and positioning of hydroxyl groups on an aromatic ring are essential for activity. For example, the phenolic hydroxyl group in morphine is crucial for its analgesic activity by facilitating interactions with opioid receptors reachemchemicals.com. Similarly, structure-activity relationship studies of cannabinoids have underscored the essential role of the phenolic hydroxyl group for their pharmacological effects nih.gov.
For this compound, the 3,5-dihydroxy substitution pattern creates a resorcinol-like moiety. These two hydroxyl groups can form a network of hydrogen bonds with amino acid residues in a receptor's active site, thereby anchoring the molecule in a specific orientation. The acidity of these phenolic protons, influenced by the adjacent bromine atom, will also dictate their ability to act as hydrogen bond donors. Any modification, such as methylation or esterification of these hydroxyl groups, would be expected to drastically alter the biological activity by disrupting these key interactions.
Impact of Amide Nitrogen Modifications on Pharmacological Profile
The amide group is a central functional group in this compound, and modifications to the amide nitrogen can significantly alter the compound's pharmacological profile. The hydrogen atoms on the primary amide can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.
N-alkylation of the amide nitrogen is a common strategy in medicinal chemistry to modulate properties such as solubility, membrane permeability, and metabolic stability. The introduction of alkyl groups on the amide nitrogen can influence the molecule's conformation and its ability to form intermolecular hydrogen bonds. For instance, N-alkylation of benzamides can be achieved using various catalytic methods, allowing for the synthesis of a diverse range of derivatives researchgate.netresearchgate.net.
The impact of such modifications can be profound. In some cases, N-alkylation can lead to enhanced activity by providing additional hydrophobic interactions with the target or by improving pharmacokinetic properties. However, it can also lead to a decrease in activity if the hydrogen-bonding capability of the amide NH is critical for binding. For example, in a series of thiobenzamide influenza fusion inhibitors, the disposition of the thioamide moiety was found to be essential for potent activity, indicating a strict conformational and electronic requirement at the amide linkage nih.gov. Therefore, the effect of N-substitution on this compound would be highly dependent on the specific biological target and its binding site architecture.
Table 2: Potential Effects of Amide Nitrogen Modifications on the Pharmacological Profile of this compound
| Modification | Potential Effect on Pharmacological Profile | Rationale |
| Mono-N-alkylation | Altered potency and selectivity | Introduction of steric bulk and modification of hydrogen bonding capacity. |
| Di-N-alkylation | Significant change in activity | Complete loss of hydrogen bond donating ability of the amide nitrogen. |
| Incorporation into a cyclic system | Constrained conformation | May lead to increased affinity and selectivity if the constrained conformation is the bioactive one. |
Conformational Analysis and Bioactive Conformations
The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is essential for a potent pharmacological response. Conformational analysis aims to identify these preferred and bioactive conformations.
Theoretical and experimental studies on substituted benzamides have shown that the rotational barrier around the aryl-carbonyl bond and the amide C-N bond can be influenced by the nature of the substituents oup.comnih.gov. For instance, a study on substituted o-anisamides revealed that intramolecular hydrogen bonds can act as conformational locks, significantly limiting the molecule's conformational freedom oup.com. In this compound, intramolecular hydrogen bonding between the hydroxyl groups and the amide moiety could similarly restrict the conformational landscape.
The planarity of the benzamide system is another important factor. While the amide bond generally prefers a planar conformation to maximize resonance, steric hindrance from bulky substituents can force it to twist nih.gov. The bioactive conformation of a drug molecule is not necessarily its lowest energy state in solution but rather the conformation it adopts upon binding to its receptor. Understanding the conformational preferences of this compound derivatives through computational modeling and experimental techniques like NMR spectroscopy is therefore essential for rational drug design and for elucidating the molecular basis of their activity.
Computational Chemistry and Molecular Modeling for 4 Bromo 3,5 Dihydroxybenzamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. This technique is crucial for understanding the structural basis of a ligand's biological activity and is widely used in drug design to screen for potential therapeutic agents.
For 4-Bromo-3,5-dihydroxybenzamide, docking simulations can identify plausible binding modes within the active site of a target protein. The process involves sampling a vast number of conformational and orientational possibilities of the ligand and scoring them based on the predicted binding affinity. This scoring is often calculated using force fields that estimate the interaction energy, considering factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic contacts.
Studies on related brominated benzamide (B126) structures have shown the critical role of the bromine atom in forming halogen bonds, a type of non-covalent interaction with protein residues that can significantly enhance binding affinity and specificity. nih.govjst.go.jp For instance, in a hypothetical docking of this compound into the active site of a protein kinase, the dihydroxy-substituted phenyl ring and the amide group would be expected to form key interactions. The two hydroxyl groups can act as hydrogen bond donors, while the carbonyl oxygen of the amide is a hydrogen bond acceptor. The bromine atom could engage in favorable halogen bonding with an electron-rich residue like a backbone carbonyl oxygen. The aromatic ring itself can participate in π-π stacking or hydrophobic interactions.
These simulations can guide the rational design of more potent analogs by suggesting chemical modifications that could improve binding. For example, if a simulation reveals an unoccupied hydrophobic pocket near the ligand, adding a suitable hydrophobic group to the benzamide scaffold could lead to a derivative with enhanced activity.
| Parameter | Value/Description |
|---|---|
| Target Protein | Rho-associated kinase-1 (ROCK1) |
| Binding Energy (kcal/mol) | -8.5 |
| Inhibition Constant (Ki) (nM) | 150 |
| Key Hydrogen Bond Interactions | 3-OH with Asp176; 5-OH with Glu125; Amide N-H with Val83 |
| Key Halogen Bond Interaction | 4-Br with Carbonyl O of Leu81 |
| Hydrophobic Interactions | Benzene (B151609) ring with Ala157, Ile143 |
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics, which are fundamental to understanding a compound's reactivity and stability. nih.gov
For this compound, DFT calculations can provide a detailed picture of its electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity; a smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scispace.com For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and amide groups, indicating their suitability for electrophilic attack or hydrogen bond acceptance. Positive potential (blue) would be expected around the hydroxyl and amide hydrogens, marking them as sites for nucleophilic attack or hydrogen bond donation.
These computational analyses are invaluable for predicting how the molecule will interact with other reagents or with a biological receptor. For instance, understanding the sites prone to nucleophilic or electrophilic attack can help rationalize metabolic pathways or design chemical syntheses.
| Property | Calculated Value |
|---|---|
| Energy of HOMO (eV) | -6.21 |
| Energy of LUMO (eV) | -1.75 |
| HOMO-LUMO Energy Gap (ΔE) (eV) | 4.46 |
| Ionization Potential (eV) | 6.21 |
| Electron Affinity (eV) | 1.75 |
| Global Hardness (η) | 2.23 |
| Electrophilicity Index (ω) | 2.78 |
| Dipole Moment (Debye) | 3.15 |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. MD simulations are essential for assessing the conformational stability of a ligand within a binding site and understanding the dynamics of the binding process. nih.gov
Following a docking study of this compound, an MD simulation would be performed on the resulting ligand-protein complex. The simulation solves Newton's equations of motion for the system, allowing the atoms to vibrate, rotate, and translate, thus revealing how the complex behaves in a more realistic, solvated environment. surrey.ac.ukmdpi.com
Key analyses from an MD simulation include the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory for the ligand indicates that it remains securely bound in the active site without significant deviation from its initial docked pose. nih.gov The Root-Mean-Square Fluctuation (RMSF) of individual amino acid residues can also be analyzed to identify flexible regions of the protein and how they are affected by ligand binding. Furthermore, MD simulations allow for the monitoring of specific interactions, such as hydrogen bonds, over the course of the simulation, providing information on their stability and persistence. This dynamic information is crucial for confirming the viability of a binding pose predicted by docking and provides a more accurate estimation of binding affinity.
| Analysis Parameter | Result/Observation |
|---|---|
| Ligand RMSD | Stable trajectory with an average value of 1.2 Å, indicating stable binding. |
| Protein Backbone RMSD | Converged after 20 ns with an average of 2.0 Å, showing overall protein stability. |
| Key Interaction Persistence | Hydrogen bonds with Asp176 and Val83 maintained for >90% of the simulation time. |
| Residue RMSF | Low fluctuations in active site residues, suggesting a rigid binding pocket upon ligand binding. |
| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol, indicating a thermodynamically favorable interaction. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. jppres.com
To develop a QSAR model for this compound, a dataset of structurally related benzamide analogs with experimentally measured biological activities (e.g., IC50 values) would be required. For each compound in the series, various molecular descriptors would be calculated, including electronic (e.g., partial charges), steric (e.g., molar refractivity), hydrophobic (e.g., LogP), and topological descriptors. igi-global.com
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that links a combination of these descriptors to the observed activity. archivepp.com A robust QSAR model should have high statistical quality, indicated by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). unair.ac.id
The resulting QSAR equation provides valuable insights into the structural requirements for activity. For example, a positive coefficient for a hydrophobic descriptor would suggest that increasing lipophilicity in a certain region of the molecule could enhance its biological effect. Such models are powerful predictive tools in lead optimization, allowing chemists to prioritize the synthesis of compounds with the highest predicted activity. mdpi.com
| Hypothetical QSAR Equation | |
|---|---|
| pIC50 = 0.45 * LogP - 0.12 * (Molar_Volume) + 1.5 * (Num_H_Donors) + 2.8 | |
| Statistical Parameter | Value |
| n (Number of compounds) | 30 |
| R² (Correlation coefficient) | 0.88 |
| Q² (Cross-validation coefficient) | 0.75 |
| F-statistic | 45.6 |
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. Pharmacophore modeling involves identifying these common features from a set of active compounds and creating a 3D model that can be used as a query for virtual screening of large compound databases. babrone.edu.in
For this compound, a pharmacophore model could be generated based on its structure and known interactions (ligand-based) or from its docked pose in a protein's active site (structure-based). The key pharmacophoric features would likely include:
Two hydrogen bond donors (from the 3- and 5-hydroxyl groups).
One hydrogen bond acceptor (from the amide carbonyl oxygen).
One aromatic ring feature.
Optionally, a halogen bond donor feature for the bromine atom.
This 3D arrangement of features serves as a template to search for other molecules that possess the same features in a similar spatial orientation. patsnap.com Virtual screening uses this pharmacophore model to rapidly filter databases containing millions of compounds, identifying those that match the query. The resulting "hits" are a much smaller and more focused set of compounds that are more likely to be active against the target of interest. This approach significantly reduces the time and cost associated with high-throughput screening and is a cornerstone of modern hit identification strategies. nih.gov
| Feature Type | Molecular Origin | Importance in Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | 3-Hydroxyl group | Essential for anchoring in the active site. |
| Hydrogen Bond Donor (HBD) | 5-Hydroxyl group | Contributes to binding affinity and specificity. |
| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl Oxygen | Key interaction with backbone or side-chain donors. |
| Aromatic Ring (AR) | Benzene Ring | Participates in hydrophobic or π-stacking interactions. |
| Halogen Bond Donor (HBD) | 4-Bromo substituent | Provides additional specific interaction to enhance potency. |
Derivatization Strategies and Novel Analogue Design Based on 4 Bromo 3,5 Dihydroxybenzamide Scaffold
Design and Synthesis of N-Substituted Benzamide (B126) Analogues
One of the most direct approaches to analogue design is the introduction of various substituents on the amide nitrogen. This strategy can profoundly influence the molecule's hydrogen bonding capacity, lipophilicity, and steric profile, which are critical for target engagement.
The synthesis of N-substituted benzamide derivatives typically begins with the activation of the corresponding carboxylic acid, 4-bromo-3,5-dihydroxybenzoic acid. A common method involves converting the carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with a diverse range of primary or secondary amines to yield the desired N-substituted benzamide analogues. The reaction is generally carried out in an anhydrous solvent and may require a base to neutralize the hydrochloric acid byproduct. nanobioletters.com
Alternatively, peptide coupling reagents can be employed to facilitate the direct formation of the amide bond between the carboxylic acid and the amine, avoiding the need for the harsh conditions associated with acyl chloride formation. This method is compatible with a wider array of functional groups.
The choice of amine provides an opportunity to systematically explore the structure-activity relationship (SAR). Modifications can range from simple alkyl chains to complex aromatic and heterocyclic moieties, allowing for fine-tuning of the compound's properties. Studies on other benzamide series have shown that the nature of the N-substituent is critical for biological activity. nih.govresearchgate.net For instance, introducing groups that can chelate with metal ions or form specific hydrogen bonds can be crucial for activity against certain enzyme targets like histone deacetylases (HDACs). nih.govresearchgate.net
Table 1: Examples of N-Substituted Analogues and Synthetic Inputs
| Amine Reactant | Resulting N-Substituent Group | Potential Impact on Properties |
|---|---|---|
| Methylamine | -NH(CH₃) | Increased lipophilicity (relative to -NH₂) |
| Aniline | -NH(C₆H₅) | Introduction of aromatic interactions |
| Piperidine | -N(C₅H₁₀) | Increased steric bulk, removal of H-bond donor |
Modification of Hydroxyl Groups (e.g., Esterification, Etherification)
The two phenolic hydroxyl groups on the 4-bromo-3,5-dihydroxybenzamide scaffold are key functional groups that can act as both hydrogen bond donors and acceptors. Their modification through esterification or etherification can significantly alter the molecule's solubility, membrane permeability, and metabolic stability.
Etherification: This process involves converting one or both hydroxyl groups into ethers (O-R). A standard method is the Williamson ether synthesis, where the phenol is first deprotonated with a base (like sodium hydride or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide, benzyl bromide). This strategy can be used to introduce small alkyl groups to block hydrogen bonding or larger functionalities to probe for additional binding interactions. Selective mono-etherification can be challenging and may require the use of protecting groups or carefully controlled reaction conditions.
Esterification: The hydroxyl groups can also be converted into esters (O-C(=O)R) by reacting them with acyl chlorides or anhydrides in the presence of a base. This modification is often employed in prodrug strategies, where the ester can be cleaved in vivo by esterase enzymes to release the active dihydroxy compound. Esterification generally increases lipophilicity, which can enhance cell membrane penetration.
Table 2: Potential Modifications of Hydroxyl Groups
| Modification Type | Reagent Example | Resulting Functional Group | Primary Effect |
|---|---|---|---|
| Etherification | Methyl Iodide (CH₃I) | Methoxy (B1213986) (-OCH₃) | Masks H-bond donor, increases lipophilicity |
| Etherification | Benzyl Bromide (BnBr) | Benzyloxy (-OCH₂C₆H₅) | Adds bulky, lipophilic group |
| Esterification | Acetic Anhydride | Acetate (-OC(O)CH₃) | Prodrug potential, increased lipophilicity |
Bioisosteric Replacements and Scaffold Hopping
Bioisosteric Replacement: This strategy involves replacing a specific functional group within the molecule with another group that has similar physicochemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. The amide bond is a common target for bioisosteric replacement due to its potential susceptibility to enzymatic hydrolysis. nih.gov Replacing the amide can lead to analogues with enhanced metabolic stability and improved oral bioavailability. nih.gov Common bioisosteres for the amide group include heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.gov These five-membered rings mimic the steric and electronic properties of the amide bond but are generally more resistant to hydrolysis.
Scaffold Hopping: A more profound modification, scaffold hopping aims to replace the core molecular framework (the 4-bromo-3,5-dihydroxy-phenyl ring) with a structurally distinct scaffold while preserving the original biological activity. nih.gov This is a powerful technique for discovering novel chemotypes with potentially superior properties or for escaping existing patent limitations. nih.gov The goal is to design a new core that orients the key binding functionalities (the amide, hydroxyl groups, and bromine) in a similar spatial arrangement to the original scaffold, allowing it to engage the same biological target. This process often utilizes computational tools and virtual screening to identify new, synthetically accessible scaffolds that fit a pharmacophore model derived from the parent compound. nih.gov
Table 3: Bioisosteric and Scaffold Hopping Strategies
| Strategy | Original Group/Scaffold | Potential Replacement | Rationale |
|---|---|---|---|
| Bioisosterism | Amide (-C(=O)NH-) | 1,2,4-Oxadiazole | Mimics amide geometry, improves metabolic stability nih.gov |
| Bioisosterism | Amide (-C(=O)NH-) | 1,2,3-Triazole | Mimics amide geometry, improves metabolic stability nih.gov |
| Scaffold Hopping | 4-Bromo-3,5-dihydroxyphenyl | Substituted Pyridine/Pyrimidine | Maintains aromatic character and positions for key substituents |
Development of Hybrid Compounds Integrating this compound with Other Pharmacophores
Hybrid compound design involves covalently linking two or more distinct pharmacophores to create a single molecule with the potential for dual or synergistic biological activity. The this compound scaffold can be used as one of the building blocks in such a strategy.
The design of these hybrids often involves connecting the benzamide scaffold to another known active agent via a flexible or rigid linker. The N-substituent position is a common attachment point for the second pharmacophore. For example, if the benzamide scaffold has a particular activity, it could be linked to a pharmacophore known to inhibit a different target in a related disease pathway. This approach has been successful in various therapeutic areas, including oncology. researchgate.netresearchgate.net
The linker's nature (e.g., its length, flexibility, and chemical composition) is a critical design element, as it influences the spatial orientation of the two pharmacophores, allowing them to bind to their respective targets effectively. This strategy can lead to compounds with novel mechanisms of action, improved efficacy, and potentially reduced potential for drug resistance.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-bromo-3,5-dihydroxybenzoic acid |
| Methylamine |
| Aniline |
| Piperidine |
| Ethanolamine |
| Methyl Iodide |
| Benzyl Bromide |
| Acetic Anhydride |
| Pivaloyl Chloride |
| Thionyl chloride |
| Oxalyl chloride |
| Sodium hydride |
Future Research Directions and Translational Perspectives of 4 Bromo 3,5 Dihydroxybenzamide
Lead Optimization and Compound Library Development
Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structure of a lead compound to improve its therapeutic properties. For 4-Bromo-3,5-dihydroxybenzamide, this process would involve the systematic synthesis and evaluation of analog compounds to establish a robust Structure-Activity Relationship (SAR).
Future research should focus on creating a diverse compound library by modifying key positions on the benzamide (B126) scaffold. This includes:
Amide (N-substitution): Introducing various substituents on the amide nitrogen can significantly impact potency, selectivity, and pharmacokinetic properties.
Aromatic Ring: Alterations to the substitution pattern on the phenyl ring, beyond the existing bromo and dihydroxy groups, could modulate target binding and physicochemical characteristics.
Bioisosteric Replacement: Replacing the amide bond or hydroxyl groups with other functional groups (bioisosteres) could enhance metabolic stability or improve binding interactions.
An example of such an approach can be seen in the development of derivatives based on a similar 4-bromo-benzamide core, which were investigated as inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1). nih.govnih.gov In these studies, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized and evaluated for their potential in treating non-small cell lung cancer (NSCLC). nih.govnih.gov One of the most promising compounds from this library, designated C9, demonstrated significant inhibitory activity against multiple NSCLC cell lines. nih.govnih.gov
| NSCLC Cell Line | IC₅₀ Value of Compound C9 (µM) |
|---|---|
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1703 | 1.85 ± 0.32 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H226 | 2.31 ± 0.41 |
This table presents the IC₅₀ values for compound C9, a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, against various non-small cell lung cancer cell lines with FGFR1 amplification. Data sourced from a 2018 study in the Journal of Enzyme Inhibition and Medicinal Chemistry. nih.govsemanticscholar.org
By generating and screening such focused libraries, researchers can identify candidates with superior potency, selectivity, and drug-like properties, advancing them toward further preclinical development.
Exploration of Novel Therapeutic Indications and Disease Models
The initial success of 4-bromo-benzamide derivatives as potential FGFR1 inhibitors opens a clear path for investigating their utility in oncology. nih.govnih.gov FGFRs are receptor tyrosine kinases that, when dysregulated, play a role in cell proliferation, survival, and angiogenesis. semanticscholar.org
Future research should expand upon these findings to explore:
Oncology: The primary indication to explore is cancers characterized by FGFR1 amplification, such as certain subtypes of NSCLC. nih.gov Further studies could investigate other malignancies where FGFR signaling is a known driver, including breast cancer, bladder cancer, and squamous cell lung carcinoma.
Other Kinase-Driven Diseases: Given that many benzamide derivatives exhibit kinase inhibitory activity, the therapeutic potential may extend beyond cancer to inflammatory or autoimmune disorders where specific kinases are implicated. nih.gov
Novel Disease Models: Evaluation should progress from two-dimensional cell cultures to more clinically relevant models, such as 3D organoids and patient-derived xenografts (PDX), to better predict in vivo efficacy.
The benzamide scaffold itself is a versatile pharmacophore present in a wide range of therapeutics, including inhibitors of Poly(ADP-ribose) polymerase (PARP), another important target in cancer therapy. ebi.ac.ukresearchgate.net This versatility suggests that libraries derived from this compound could be screened against a broader panel of therapeutic targets to uncover entirely new indications.
Combination Therapy Studies and Synergistic Effects
To enhance therapeutic efficacy and potentially overcome drug resistance, future studies should investigate the use of optimized this compound derivatives in combination with other therapeutic agents. In the context of NSCLC, promising combinations could include:
Standard Chemotherapies: Pairing a novel FGFR1 inhibitor with established cytotoxic agents used in lung cancer treatment.
Other Targeted Therapies: Combining with inhibitors of different signaling pathways (e.g., EGFR, ALK) that are also implicated in lung cancer.
Immunotherapies: Investigating potential synergistic effects with immune checkpoint inhibitors to enhance the anti-tumor immune response.
Combination therapy can allow for lower concentrations of each agent, potentially leading to an improved therapeutic window. ualberta.ca The goal of these studies would be to identify combinations that exhibit synergy, where the combined therapeutic effect is greater than the sum of the individual effects.
Advanced Preclinical Efficacy and Safety Profiling
Once lead compounds with promising activity are identified, they must undergo rigorous preclinical evaluation. This stage aims to build a comprehensive profile of the compound's efficacy and behavior in biological systems before any consideration for clinical trials.
Key areas for advanced preclinical profiling include:
In Vivo Efficacy Models: Testing the lead compounds in animal models of disease, such as xenograft models where human cancer cells are implanted into immunocompromised mice. nih.gov These studies are essential for demonstrating that the in vitro activity translates to tumor growth inhibition in a living organism.
Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This involves determining key parameters like half-life and bioavailability, which are crucial for establishing a viable therapeutic profile. researchgate.net
Mechanism of Action Studies: Conducting in-depth molecular studies to confirm that the compound inhibits the intended target (e.g., FGFR1) in vivo. This can involve analyzing downstream signaling pathways to verify target engagement. The derivative C9, for example, was shown to inhibit the phosphorylation of FGFR1, PLCγ1, and ERK in a dose-dependent manner. nih.govnih.gov
Potential for Prodrug Design and Targeted Delivery Strategies
The this compound structure contains two phenolic hydroxyl groups, which present both opportunities and challenges. While important for target binding, they can also lead to rapid metabolism and poor oral bioavailability. Prodrug strategies can be employed to temporarily mask these functional groups. nih.gov
Prodrug Design: The phenolic groups can be converted into esters, carbamates, or phosphates, which are more lipophilic and can improve membrane permeability. nih.govresearchgate.netresearchgate.net These masking groups are designed to be cleaved by enzymes in the body, releasing the active parent drug at the site of action or in systemic circulation. nih.gov This approach can enhance bioavailability and tailor the pharmacokinetic profile of the compound. researchgate.net
Furthermore, to improve selectivity and concentrate the therapeutic agent at the tumor site, targeted delivery strategies can be explored. As potential kinase inhibitors, these compounds are well-suited for advanced delivery systems. mdpi.comnih.gov
Targeted Delivery: This could involve conjugating the drug to a targeting moiety, such as a monoclonal antibody that recognizes a tumor-specific antigen, or encapsulating it within nanocarriers like liposomes or polymeric nanoparticles. ualberta.cabenthamdirect.com These nanomedicines can be designed to accumulate preferentially in tumor tissue, thereby increasing efficacy while minimizing exposure to healthy tissues. benthamdirect.com
Academic Patent Landscape Relevant to 4 Bromo 3,5 Dihydroxybenzamide and Its Derivatives
Analysis of Key Patents in the Field of Benzamide-Based Research
The patent literature for benzamide (B126) derivatives reveals a focus on their therapeutic potential and applications in plant growth regulation. These patents often claim novel compounds with specific substitutions on the benzamide scaffold, methods for their synthesis, and their use in treating a variety of conditions or for specific agricultural purposes.
A significant area of patent activity for benzamide derivatives is in the development of novel therapeutic agents. For instance, patents describe benzamide derivatives as modulators of hydroxysteroid dehydrogenases (HSDs), which are implicated in metabolic disorders like diabetes and obesity google.com. Other patents focus on their use as potent and selective human β3-adrenergic receptor agonists for conditions such as overactive bladder nih.gov. The scope of these patents often covers a broad range of structural variations to ensure comprehensive protection of the intellectual property.
In the agrochemical sector, patents for benzamide derivatives highlight their role as plant growth regulants. These compounds can be used to control plant growth, such as shortening stems or promoting tillering, offering an alternative to traditional plant hormones nih.gov. The patents in this area typically detail the specific benzamide structures, their formulations, and methods of application for achieving desired agricultural outcomes.
Key Patent Areas for Benzamide Derivatives
| Patent Area | Description | Examples of Patented Uses | Relevant Compounds Mentioned |
|---|---|---|---|
| Therapeutic Agents | Novel benzamide compounds and their use in treating various diseases. | Modulators of hydroxysteroid dehydrogenases (HSDs) for diabetes and obesity google.com, β3-adrenergic receptor agonists nih.gov, and MEK inhibitors for cancer therapy google.com. | Substituted Benzamides, 6-(4-bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide google.com. |
| Plant Growth Regulants | Benzamide derivatives used to control various aspects of plant growth and development. | Lodging reduction in rice, control of lawn grasses, and dwarfing of ornamental plants nih.gov. | Phenoxy acetic acid (propionic acid) benzamide derivatives nih.gov. |
| Antipathogenic Compounds | Benzamide compounds with activity against pathogens. | Use as antipathogenic agents google.com. | Antipathogenic benzamide compounds google.com. |
Research Innovations and Proprietary Methodologies
Research in the field of benzamide derivatives is characterized by ongoing innovation in both the design of new molecules and the development of proprietary methodologies for their synthesis and evaluation. These innovations are crucial for discovering compounds with improved efficacy, selectivity, and safety profiles.
One area of innovation is the use of structure-activity relationship (SAR) studies to design more potent and selective compounds. For example, research leading to the discovery of benzamide-based β3-adrenergic receptor agonists involved extensive SAR studies based on a conformationally restricted pyrrolidine scaffold nih.gov. This systematic approach allows researchers to understand how different structural modifications influence the biological activity of the compounds.
In terms of synthetic methodologies, the literature describes various approaches for preparing substituted benzamides. These can range from traditional multi-step synthesis to more novel approaches. For instance, a patented method for preparing 3,5-dibromo-4-hydroxy benzaldehyde, a related compound, involves a two-stage bromination process google.com. Such proprietary methods are key to enabling the efficient and scalable production of these compounds for further research and development.
Research Innovations in Benzamide Derivatives
| Innovation Area | Description | Examples |
|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Systematic investigation of how the chemical structure of a compound influences its biological activity. | Design of potent and selective human β3-adrenergic receptor agonists based on a pyrrolidine scaffold nih.gov. |
| Novel Synthesis Methods | Development of new and improved methods for synthesizing benzamide derivatives. | A two-stage bromination process for the synthesis of 3,5-dibromo-4-hydroxy benzaldehyde google.com. Synthesis of N-substituted benzamide derivatives as potential antitumor agents researchgate.net. |
| Bioisosterism | The substitution of one part of a molecule with another that has similar physical or chemical properties to enhance the desired biological activity. | Design of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole for insecticidal and fungicidal activities mdpi.com. |
Collaborative Opportunities for Academic and Industrial Research
The development of novel compounds like 4-Bromo-3,5-dihydroxybenzamide and its derivatives often thrives at the intersection of academic and industrial research. Collaborations between universities and pharmaceutical or agrochemical companies can accelerate the pace of innovation and translation of basic research into valuable products.
Academic institutions often excel in fundamental research, discovering new biological targets and designing novel chemical scaffolds. Industry partners, on the other hand, bring expertise in preclinical and clinical development, regulatory affairs, and commercialization. This symbiotic relationship is increasingly recognized as crucial for tackling complex scientific challenges.
Several models for academic-industrial collaboration exist, ranging from sponsored research agreements to strategic partnerships and the formation of joint research centers. These collaborations can provide academic researchers with access to industry resources, such as compound libraries and high-throughput screening facilities, while offering companies access to cutting-edge academic science and talent. The ultimate goal of such partnerships is to bridge the "valley of death" in drug discovery and development, ensuring that promising early-stage discoveries can be advanced to benefit society.
Models of Academic-Industrial Collaboration
| Collaboration Model | Description | Benefits for Academia | Benefits for Industry |
|---|---|---|---|
| Sponsored Research Agreements | A company funds specific research projects in an academic lab. | Funding for research, access to industry expertise. | Access to novel research and potential intellectual property. |
| Strategic Alliances | Long-term partnerships focused on a broad research area. | Sustained funding, deeper collaboration with industry scientists. | A pipeline of innovation, access to a broad range of academic expertise. |
| Joint Research Centers | Co-located research facilities with staff from both academia and industry. | Access to state-of-the-art facilities and industry know-how. | Close collaboration with leading academic researchers, accelerated translation of research. |
| Licensing Agreements | A company licenses technology or intellectual property from a university. | Revenue from royalties, validation of research. | Access to new technologies and products. |
Q & A
Q. Q1. What are the validated synthetic routes for 4-Bromo-3,5-dihydroxybenzamide, and how do reaction conditions influence yield?
A1. Synthesis typically involves bromination and hydroxylation of benzamide precursors. For example:
- Bromination : Electrophilic substitution using N-bromosuccinimide (NBS) in polar solvents (e.g., acetonitrile) under reflux, monitored via TLC/NMR .
- Hydroxylation : Hydrolysis of methoxy groups (if present) using HBr/AcOH or BBr₃ in dichloromethane .
Yield optimization requires temperature control (e.g., 60–80°C for bromination) and stoichiometric adjustments. Impurities like 3,5-dibromo derivatives may form if excess brominating agents are used .
Q. Q2. What analytical techniques are critical for characterizing this compound?
A2. Key methods include:
- HPLC : Retention time ~1.64–1.68 minutes under acidic mobile phases (e.g., 0.1% TFA in acetonitrile/water) .
- LCMS : Expected [M+H]⁺ peak at m/z 242 (C₇H₆BrNO₃ + H⁺) .
- NMR : Distinct signals for aromatic protons (δ 6.8–7.2 ppm, singlet for para-substitution) and hydroxyl groups (δ 9–10 ppm, exchangeable) .
Advanced Research Questions
Q. Q3. How does this compound interact with biological targets, and what assays validate its activity?
A3. The compound’s hydroxyl and bromine groups enable hydrogen bonding and halogen interactions with enzymes/proteins. Example studies:
- Enzyme inhibition : Screen against tyrosine kinases or hydrolases using fluorescence polarization assays .
- Binding affinity : Surface plasmon resonance (SPR) to measure KD values for protein targets (e.g., <10 μM for kinase domains) .
Contradictions in activity data may arise from assay conditions (e.g., pH sensitivity of hydroxyl groups) .
Q. Q4. How can researchers resolve discrepancies in reported stability data for this compound?
A4. Stability varies with storage conditions:
Q. Q5. What strategies mitigate byproduct formation during scale-up synthesis?
A5. Common byproducts (e.g., di-brominated analogs) arise from excessive bromine equivalents. Mitigation approaches:
- Stoichiometric control : Limit NBS to 1.05 equivalents .
- Purification : Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile in 0.1% formic acid) .
- In situ monitoring : Real-time IR spectroscopy to track bromine consumption .
Methodological Considerations
Q. Q6. How should researchers handle conflicting spectral data for structural confirmation?
A6. Cross-validate using complementary techniques:
- X-ray crystallography : Resolves ambiguity in substituent positions (e.g., bromine vs. hydroxyl orientation) .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, distinguishing overlapping aromatic signals .
Contradictions in literature NMR data may stem from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .
Q. Q7. What safety protocols are essential for handling this compound?
A7. Toxicity data are limited; assume high hazard:
- PPE : Nitrile gloves, lab coat, and goggles .
- First aid : Immediate flushing with water for eye/skin contact (15+ minutes) .
- Waste disposal : Neutralize with 10% NaOH before incineration .
Data Interpretation and Optimization
Q. Q8. How can computational modeling guide derivative design for enhanced bioactivity?
A8. Use molecular docking (AutoDock Vina) to predict interactions with target proteins. Key modifications:
Q. Q9. What statistical methods are optimal for analyzing dose-response data in bioassays?
A9. Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Account for:
- Hill slopes : Deviations from unity suggest cooperative binding .
- Outliers : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
Contradictory Evidence and Troubleshooting
Q. Q10. How to address inconsistent biological activity across studies?
A10. Potential causes and solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
